tert-Butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H20N2O2. It is often used in organic synthesis and research due to its unique structure and reactivity. This compound is characterized by a pyrrolidine ring substituted with a cyanoethyl group and a tert-butyl ester group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl 2-bromoacetate and subsequent introduction of the cyanoethyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: In biological and medical research, this compound is used to study the effects of cyanoethyl and pyrrolidine derivatives on biological systems. It is also investigated for its potential use in drug development due to its ability to interact with various biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyanoethyl group can act as a nucleophile, participating in various chemical reactions. The pyrrolidine ring provides structural stability and can interact with biological molecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
- tert-Butyl 2-ethynylpyrrolidine-1-carboxylate
- tert-Butyl 2-(phenylthio)pyrrolidine-1-carboxylate
Comparison: tert-Butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate is unique due to the presence of the cyanoethyl group, which imparts distinct reactivity and properties compared to similar compounds. For example, tert-Butyl 2-ethynylpyrrolidine-1-carboxylate contains an ethynyl group, which has different reactivity and applications in organic synthesis.
Properties
IUPAC Name |
tert-butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9(8-13)10-6-5-7-14(10)11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMFSSOBMVTXJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1CCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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